2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
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Description
“2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C11H16N2O4 . It has an average mass of 240.256 Da and a monoisotopic mass of 240.111008 Da . This compound is also known by its IUPAC name, (2S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes one defined stereocenter . It has 6 hydrogen bond acceptors and 5 hydrogen bond donors . It also has 5 freely rotating bonds .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 486.3±45.0 °C at 760 mmHg, and a flash point of 247.9±28.7 °C . It has a molar refractivity of 62.3±0.3 cm3 . Its polar surface area is 105 Å2, and it has a molar volume of 184.9±3.0 cm3 .Scientific Research Applications
Anticonvulsant and Neurotoxicity Applications: A study synthesized compounds related to 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid and evaluated them for anticonvulsant and neurotoxicity effects. Some compounds showed significant activity in preventing seizure spread at low doses (Shaquiquzzaman et al., 2012).
Analgesic and Anti-inflammatory Activities: Novel derivatives of 2-Hydrazinyl-3-(4-methoxyphenyl)-quinazolin-4(3H)-one were synthesized and investigated for analgesic and anti-inflammatory properties. Some compounds displayed potent activity, comparable to standard drugs (Alagarsamy et al., 2011).
Synthesis of Potent PPARpan Agonist: Research described an efficient synthesis of a compound involving 2-Hydrazinyl-3-(4-methoxyphenyl)-2-methylpropanoic acid as a potent PPARpan agonist (Guo et al., 2006).
Oxidation Studies: A study investigated the one-electron oxidation of compounds similar to 2-Hydrazinyl-3-(4-methoxyphenyl)-2-methylpropanoic acid, providing insights into their reactivity and stability under certain conditions (Bietti & Capone, 2008).
Antioxidative Properties: Compounds related to this compound were isolated from Pimenta dioica berries and demonstrated antioxidative properties (Kikuzaki et al., 1999).
Cytotoxic Effects on Cancer Cells: Certain compounds including 1,2-bis-(4-Hydroxy-3-methoxyphenyl)-3-hydroxypropan-1-one showed cytotoxic effects against various human cancer cell lines (Wilairat et al., 2006).
Inhibition of Carboxypeptidase A: Research on DL-2-Benzyl-3- formylpropanoic acid, a derivative, showed it as a competitive inhibitor of carboxypeptidase A, suggesting potential therapeutic applications (Galardy & Kortylewicz, 1984).
Properties
IUPAC Name |
2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEXQBQCMOVXGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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